molecular formula C20H13ClF3NO3S B2466253 1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene CAS No. 477869-53-7

1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene

Cat. No.: B2466253
CAS No.: 477869-53-7
M. Wt: 439.83
InChI Key: DDABSVARDVPLMB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C20H13ClF3NO3S. It is characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO3S/c21-15-5-7-17(8-6-15)29-19-9-4-13(10-18(19)25(26)27)12-28-16-3-1-2-14(11-16)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDABSVARDVPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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